molecular formula C10H10N2O B8693279 5-ethyl-1,6-naphthyridin-2(1H)-one CAS No. 88877-10-5

5-ethyl-1,6-naphthyridin-2(1H)-one

Cat. No.: B8693279
CAS No.: 88877-10-5
M. Wt: 174.20 g/mol
InChI Key: IFXSSJQOSYDWES-UHFFFAOYSA-N
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Description

5-Ethyl-1,6-naphthyridin-2(1H)-one is a bicyclic heteroaromatic compound featuring a naphthyridine core with an ethyl substituent at the C5 position and a ketone group at the C2 position. This scaffold is part of the broader 1,6-naphthyridin-2(1H)-one family, which has garnered significant attention in medicinal chemistry due to its structural versatility and diverse biological activities .

Properties

CAS No.

88877-10-5

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

5-ethyl-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C10H10N2O/c1-2-8-7-3-4-10(13)12-9(7)5-6-11-8/h3-6H,2H2,1H3,(H,12,13)

InChI Key

IFXSSJQOSYDWES-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC2=C1C=CC(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features:

  • C5 Ethyl Group : Enhances lipophilicity and influences binding interactions with biological targets .
  • N1 Unsubstituted : Unlike many 1,6-naphthyridin-2(1H)-ones with C5-C6 double bonds, 5-ethyl derivatives are typically unsubstituted at N1, which correlates with distinct biological applications, such as cardiotonic activity .
  • C3-C4 Single Bond : The absence of a double bond at C3-C4 distinguishes it from unsaturated analogs, affecting conformational flexibility and target selectivity .

Synthesis: The compound is synthesized via hydroxylamine hydrochloride treatment of 5-n-propanoyl derivatives, followed by cyclization and purification steps .

Substitution Patterns and Structural Variations

The biological activity of 1,6-naphthyridin-2(1H)-ones is highly dependent on substitution patterns at key positions (N1, C5, C7) and the saturation of the C3-C4 bond. Below is a comparative analysis:

Compound N1 Substituent C5 Substituent C3-C4 Bond Key Applications Reference
5-Ethyl-1,6-naphthyridin-2(1H)-one H Ethyl Single Cardiotonic agents
7-Amino-5-methyl derivatives H Methyl Double PI3K/mTOR dual inhibitors (cancer)
1-Methyl-1,6-naphthyridin-2(1H)-one Methyl Variable Double Hsp90 inhibitors (cancer)
5-Substituted-3-oxadiazolyl derivatives Variable Oxadiazolyl Single Neurodegenerative disease therapy
5-Hydroxymethyl derivatives H Hydroxymethyl Single Cardiotonic intermediates
Medorinone (5-Methyl derivative) H Methyl Single Cardiotonic agent

Key Observations :

  • N1 Substitution : Methyl or aryl groups at N1 (e.g., in 1-methyl derivatives) are common in cancer-targeting compounds, while unsubstituted N1 (as in 5-ethyl) is prevalent in cardiotonic agents .
  • C5 Substituents : Ethyl and methyl groups enhance lipophilicity, whereas polar groups like hydroxymethyl or oxadiazolyl improve solubility and target specificity in neurological applications .
  • C3-C4 Saturation : Double bonds at C3-C4 (e.g., in PI3K/mTOR inhibitors) correlate with kinase inhibition, while single bonds (e.g., in cardiotonic agents) favor conformational flexibility for ion channel modulation .
A. Cancer Therapeutics
  • 7-Amino-5-methyl Derivatives: Exhibit potent PI3K/mTOR dual inhibition (IC50 < 10 nM), showing efficacy in breast cancer models .
  • 1-Methyl Derivatives: Analogues of novobiocin bind to Hsp90, inducing apoptosis in breast cancer cell lines (IC50 ~ 1–5 µM) .
B. Cardiotonic Agents
  • This compound: Demonstrates positive inotropic effects via phosphodiesterase III (PDE III) inhibition, with improved metabolic stability compared to older agents like milrinone .
  • Medorinone (5-Methyl): A clinically used PDE III inhibitor, highlighting the importance of C5 alkyl groups in cardiotonic activity .
C. Neurodegenerative Diseases
  • 5-Substituted-3-oxadiazolyl Derivatives : Enhance glutamatergic signaling by modulating NMDA receptors, showing promise in Alzheimer’s and schizophrenia models .

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